molecular formula C16H21N3O2 B11837194 N-(3-(Dimethylamino)propyl)-2-(quinolin-8-yloxy)acetamide CAS No. 88350-33-8

N-(3-(Dimethylamino)propyl)-2-(quinolin-8-yloxy)acetamide

Cat. No.: B11837194
CAS No.: 88350-33-8
M. Wt: 287.36 g/mol
InChI Key: GIOLZFANFPGEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Dimethylamino)propyl)-2-(quinolin-8-yloxy)acetamide is a synthetic organic compound that features a quinoline moiety linked to an acetamide group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Dimethylamino)propyl)-2-(quinolin-8-yloxy)acetamide typically involves the reaction of 8-hydroxyquinoline with 3-(dimethylamino)propylamine in the presence of an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. For instance, microwave-accelerated cross-dehydrogenative-coupling (CDC) reactions have been employed to achieve high selectivity and efficiency in the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Dimethylamino)propyl)-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Mechanism of Action

The mechanism of action of N-(3-(Dimethylamino)propyl)-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to metal ions, forming stable complexes that can modulate enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(quinolin-8-yl)benzamides
  • N-(quinolin-8-yl)amides
  • N-(quinolin-8-yloxy)propylamines

Uniqueness

N-(3-(Dimethylamino)propyl)-2-(quinolin-8-yloxy)acetamide is unique due to its specific structural features, such as the presence of both a dimethylamino group and a quinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

88350-33-8

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-quinolin-8-yloxyacetamide

InChI

InChI=1S/C16H21N3O2/c1-19(2)11-5-10-17-15(20)12-21-14-8-3-6-13-7-4-9-18-16(13)14/h3-4,6-9H,5,10-12H2,1-2H3,(H,17,20)

InChI Key

GIOLZFANFPGEEO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)COC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.